3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate
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Overview
Description
3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate is an organic compound with significant interest in various scientific fields. This compound features an acetyloxy group and two nitrooxy groups attached to a propyl backbone, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate typically involves multiple steps, starting with the preparation of the propyl backbone followed by the introduction of acetyloxy and nitrooxy groups. Common synthetic routes include:
Preparation of the Propyl Backbone: This step involves the formation of the 2,2-bis[(nitrooxy)methyl]propyl intermediate through nitration reactions.
Introduction of Acetyloxy Groups: The acetyloxy groups are introduced via esterification reactions using acetic anhydride or acetyl chloride under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate undergoes various chemical reactions, including:
Oxidation: The nitrooxy groups can be oxidized to form nitrate esters.
Reduction: Reduction reactions can convert the nitrooxy groups to hydroxyl groups.
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitrate esters.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted esters or ethers.
Scientific Research Applications
3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for targeted therapy.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate involves its interaction with molecular targets through its functional groups. The nitrooxy groups can release nitric oxide, which has various biological effects, including vasodilation and modulation of cellular signaling pathways. The acetyloxy groups can undergo hydrolysis to release acetic acid, which can further interact with cellular components.
Comparison with Similar Compounds
Similar Compounds
3-Nitrooxypropanol: Similar in structure but lacks the acetyloxy groups.
2,2-Bis[(nitrooxy)methyl]propane: Similar backbone but different functional groups.
Acetoxypropyl nitrate: Contains both acetyloxy and nitrooxy groups but with a different arrangement.
Uniqueness
3-(Acetyloxy)-2,2-bis[(nitrooxy)methyl]propyl acetate is unique due to its combination of acetyloxy and nitrooxy groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Properties
IUPAC Name |
[2-(acetyloxymethyl)-3-nitrooxy-2-(nitrooxymethyl)propyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O10/c1-7(12)18-3-9(4-19-8(2)13,5-20-10(14)15)6-21-11(16)17/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMBCCOWTYHMLMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)(CO[N+](=O)[O-])CO[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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